molecular formula C8H8N4O3 B372020 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde CAS No. 4921-54-4

3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde

Cat. No. B372020
CAS RN: 4921-54-4
M. Wt: 208.17g/mol
InChI Key: CPYUSVWJDYXCEM-UHFFFAOYSA-N
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Description

“3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde” is a chemical compound with the CAS Number: 4921-54-4 . It has a molecular weight of 208.18 and its IUPAC name is 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N4O3/c1-11-4(3-13)9-6-5(11)7(14)10-8(15)12(6)2/h3H,1-2H3,(H,10,14,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 286-290°C .

Scientific Research Applications

Dioxin Revisited: Developments Since the 1997 IARC Classification

Dioxins, including TCDD, have been classified as carcinogens based on evidence from human and animal studies. Research since 1997 has supported this classification, showing positive exposure-response analyses and specific cancer excesses in exposed cohorts. These findings highlight the carcinogenic potential of dioxins and their mechanism of action through the aryl hydrocarbon receptor (AhR) (Steenland et al., 2004).

Recent Advances in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds like tetrahydrobenzo[b]pyrans, which are significant in pharmaceuticals and drug-candidate molecules, involves organocatalysts. This research emphasizes the importance of developing new strategies for synthesizing valuable heterocycles using green chemistry principles (Kiyani, 2018).

Sustainable Technologies for Greenhouse Gas Reclamation

The reclamation of CO2, a prominent greenhouse gas, offers new opportunities in C1 chemistry and green catalysis. Techniques for converting CO2 into methanol, dimethyl ether, and other valuable chemicals are being explored, highlighting the role of suitable catalysts and the need for innovative approaches to activate CO2 efficiently (Yang & Wang, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

3,7-dimethyl-2,6-dioxopurine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-11-4(3-13)9-6-5(11)7(14)10-8(15)12(6)2/h3H,1-2H3,(H,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYUSVWJDYXCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)NC(=O)N2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160710
Record name 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-8-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde

CAS RN

4921-54-4
Record name 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-8-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4921-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-8-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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